4-溴-N-环丙基-2-氟苯甲酰胺

描述

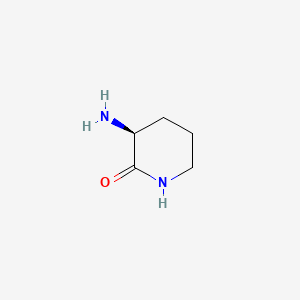

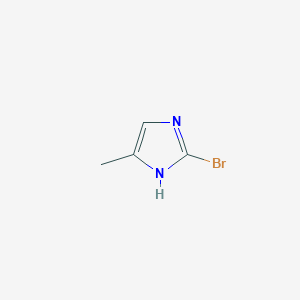

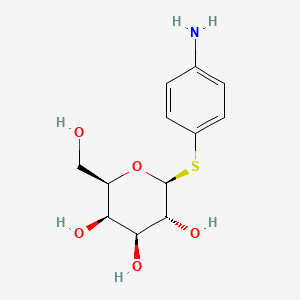

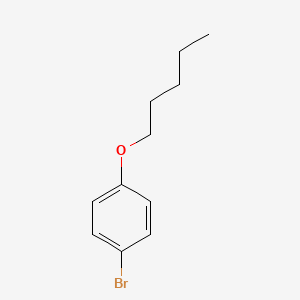

The compound 4-bromo-N-cyclopropyl-2-fluorobenzamide is a benzamide derivative characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, as well as a cyclopropyl group attached to the amide nitrogen. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various applications, including their potential use in fluorescent materials, as antagonists for metabotropic glutamate receptors, and in antibacterial drugs .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various strategies, including cycloaddition reactions, as seen in the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride . Although the specific synthesis of 4-bromo-N-cyclopropyl-2-fluorobenzamide is not detailed, the methodologies applied to similar compounds suggest multistep processes that may include radical generation, hydrogen atom transfer, and cycloaddition reactions.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives is crucial for understanding their reactivity and properties. For instance, vibrational spectroscopic analysis and density functional theory (DFT) methods have been used to study the structure of N-(4-Bromophenyl)-4-nitrobenzamide, providing insights into its vibrational frequencies and molecular electrostatic potential surfaces . These techniques could similarly be applied to analyze the molecular structure of 4-bromo-N-cyclopropyl-2-fluorobenzamide.

Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, which can be influenced by the substituents on the benzene ring. The reactivity of such compounds can be explored through computational methods, as demonstrated by the docking studies that suggest antibacterial activity for N-(4-Bromophenyl)-4-nitrobenzamide . Similarly, the reactivity of 4-bromo-N-cyclopropyl-2-fluorobenzamide could be investigated through computational docking and reactivity studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and fluorescence, are often related to their molecular structure. For example, the fluorescent properties of aminonaphthalic anhydrides derived from N-fluorobenzamides have been studied, indicating potential applications in fluorescent materials . The presence of halogen atoms, as seen in the provided papers, can also influence the properties through halogen bonding and other non-covalent interactions . These aspects would be relevant for a comprehensive analysis of the physical and chemical properties of 4-bromo-N-cyclopropyl-2-fluorobenzamide.

科学研究应用

合成和杀虫活性

- 已合成一系列类似于4-溴-N-环丙基-2-氟苯甲酰胺的含环丙基结构的间二酰胺化合物。其中一些对小菜蛾和稻纵卷叶螟表现出显著的杀虫活性(Luo et al., 2020)。

电化学氟化

- 电化学氟化技术已应用于类似于4-溴-N-环丙基-2-氟苯甲酰胺的化合物,导致各种氟化衍生物的合成(Shainyan & Danilevich, 2006)。

晶体结构分析

- 已分析了类似于4-溴-N-环丙基-2-氟苯甲酰胺的化合物的晶体结构,为这些化合物内的分子排列和相互作用提供了见解(Suchetan et al., 2016)。

合成用于抗氧化和抗菌特性

- 结构类似于4-溴-N-环丙基-2-氟苯甲酰胺的4-环丙基-5-(2-氟苯基)芳基肼基-2,3-二氢噻唑衍生物表现出有希望的抗氧化和抗菌活性(Pirbasti et al., 2016)。

抗微生物活性

- 含有噻唑和噻唑烷的氟苯甲酰胺,类似于4-溴-N-环丙基-2-氟苯甲酰胺,已合成并展示出抗微生物活性(Desai et al., 2013)。

对癌细胞的细胞毒活性

- 结构类似于4-溴-N-环丙基-2-氟苯甲酰胺的N-(苯基硫代)苯甲酰胺衍生物对MCF-7乳腺癌细胞表现出细胞毒活性(Kesuma et al., 2018)。

神经影像学应用

- 类似于4-溴-N-环丙基-2-氟苯甲酰胺的化合物已被用作PET放射配体,用于成像多巴胺受体,展示了它们在神经影像学研究中的实用性(Airaksinen et al., 2008)。

锂离子电池研究

- 类似于4-溴-N-环丙基-2-氟苯甲酰胺的衍生物已被研究作为锂离子电池中的电解质添加剂,以增强其安全性和性能(Zhang Qian-y, 2014)。

安全和危害

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing .

属性

IUPAC Name |

4-bromo-N-cyclopropyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOQTUADHAVJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429304 | |

| Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-cyclopropyl-2-fluorobenzamide | |

CAS RN |

877383-84-1 | |

| Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。